![molecular formula C12H12N2OS B2487368 8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine CAS No. 340220-07-7](/img/structure/B2487368.png)
8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine
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Overview
Description
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been used in the development of analgesic drugs . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory activity . Inflammation is a process by which the body’s white blood cells and substances they produce protect us from infection with foreign organisms, such as bacteria and viruses.
Antimicrobial Activity
Thiazole derivatives have been used in the development of antimicrobial drugs . Antimicrobial drugs either kill microbes (microbicidal) or prevent the growth of microbes (microbistatic).
Antifungal Activity
Thiazole derivatives have been used in the development of antifungal drugs . Antifungal medicines are used to treat fungal infections, which most commonly affect your skin, hair and nails.
Antiviral Activity
Thiazole derivatives have been used in the development of antiviral drugs . Antiviral drugs are a type of medication used specifically for treating viral infections.
Antitumor Activity
Thiazole derivatives have shown antitumor or cytotoxic activity . Antitumor drugs are used to prevent the growth of cancer cells.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective activity . Neuroprotective drugs are medications that protect brain cells from damage and deterioration over time.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, affecting biological outcomes to a great extent . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and aromaticity, may be influenced by environmental factors .
properties
IUPAC Name |
8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-8-4-2-7-3-5-10-11(9(7)6-8)14-12(13)16-10/h2,4,6H,3,5H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJQBKMQAKBKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C2N=C(S3)N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326049 |
Source
|
Record name | 8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796945 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
340220-07-7 |
Source
|
Record name | 8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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